Product packaging for Desmethyl nintedanib(Cat. No.:CAS No. 894783-61-0)

Desmethyl nintedanib

Cat. No.: B8822684
CAS No.: 894783-61-0
M. Wt: 525.6 g/mol
InChI Key: XEAUACZGIRFTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Nintedanib ( 894783-61-0) is an analytical reference standard of a monodesmethyl metabolite of the antifibrotic drug Nintedanib . With a molecular formula of C30H31N5O4 and a molecular weight of 525.60 g/mol, it is primarily used in pharmaceutical research and development . This compound is highly valuable as a standard for HPLC analysis, playing a critical role in method development, impurity profiling, and quality control for the parent drug substance . By providing a characterized impurity standard, this compound aids researchers in ensuring the safety, efficacy, and consistency of pharmaceutical products. The product is offered with a Certificate of Analysis to guarantee its identity and purity, and it is recommended for long-term storage at 2-8°C . This product is intended for research purposes as an analytical standard and is strictly labeled "For Research Use Only." It is not intended for direct human consumption, or for diagnostic, therapeutic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

894783-61-0

Molecular Formula

C30H31N5O4

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C30H31N5O4/c1-34-14-16-35(17-15-34)19-26(36)31-22-9-11-23(12-10-22)32-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39-2)18-25(24)33-29(27)37/h3-13,18,33,37H,14-17,19H2,1-2H3,(H,31,36)

InChI Key

XEAUACZGIRFTPO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Origin of Product

United States

Biochemical Pathways of Desmethyl Nintedanib Formation

Nintedanib (B1663095) Demethylation as a Major Metabolic Transformation

The metabolism of nintedanib is characterized by two principal reactions: hydrolytic cleavage by esterases and, to a lesser extent, oxidative N-demethylation of the piperazine (B1678402) moiety. acs.orgacs.org This demethylation leads to the formation of the metabolite known as desmethyl nintedanib, or BIBF 1053. nih.gov While ester cleavage is the predominant metabolic pathway for nintedanib, demethylation represents a significant, albeit minor, route of biotransformation. mdpi.com

The oxidative N-demethylation of the piperazine ring on the nintedanib molecule is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgmdpi.com These heme-containing monooxygenases are primary enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.com In the case of nintedanib, this CYP-dependent metabolism is considered a minor pathway compared to the more rapid hydrolytic cleavage mediated by esterases. nih.gov

Following administration, the resulting metabolite, this compound (BIBF 1053), is found only in small quantities. drugbank.com It is typically not detected in plasma but has been identified in excreta, predominantly in the feces, where it accounts for approximately 4% of the administered dose. nih.govdrugbank.comresearchgate.net This suggests that the oxidative metabolism mediated by CYPs is of negligible importance for the systemic elimination of nintedanib. nih.gov

Metabolic PathwayEnzyme FamilyPrimary IsoformResulting MetaboliteQuantitative ContributionSource
N-DemethylationCytochrome P450 (CYP)CYP3A4This compound (BIBF 1053)~5% of total metabolism nih.gov
Ester CleavageEsterasesCES1BIBF 1202~25% of total metabolism nih.govdrugbank.comnih.gov

Enzymatic Catalysis by Cytochrome P450 Monooxygenases

In Vitro Systems for Metabolic Pathway Elucidation

The metabolic pathways of nintedanib, including the formation of this compound, have been extensively studied using various in vitro systems. acs.orgnih.govtga.gov.au These models are crucial for identifying the enzymes involved and the metabolites produced before and during clinical trials.

In addition to human-derived systems, metabolic studies have been conducted using tissues from animal models such as rats and mice. acs.orgtga.gov.aunih.gov The pharmacokinetic profile of nintedanib was assessed in preclinical studies involving CD1 mice and Wistar rats. acs.org Studies using rat liver microsomes have also been performed to identify and characterize the metabolites of nintedanib. nih.gov These animal-derived systems have confirmed that oxidative N-demethylation is a conserved metabolic pathway across these species. acs.orgacs.org For instance, in vivo studies in male Wistar rats led to the identification of various metabolites, including demethylated conjugates, in biological matrices like plasma, urine, and feces. nih.gov These animal models are valuable for preclinical assessment and for understanding the cross-species similarities and differences in drug metabolism. atsjournals.org

In Vitro/In Vivo SystemKey Findings for this compound FormationSource
Human Liver Microsomes (HLM)Demonstrated rapid metabolism of nintedanib, with demethylation by CYP3A4 identified as a minor pathway. nih.govnih.govtga.gov.au
Rat Liver MicrosomesUsed for in vitro identification and characterization of metabolites, including demethylated products. nih.gov
Mouse and Rat (In Vivo Studies)Confirmed oxidative N-demethylation as a metabolic pathway, with metabolites found in excreta. acs.orgacs.orgnih.gov

Human Liver Microsome Incubations for this compound Generation

In Vivo Metabolic Profiling and Metabolite Excretion Studies

In vivo studies have detailed the metabolic fate and excretion of nintedanib and its metabolites, including this compound. The predominant route of elimination for nintedanib-related compounds is through biliary excretion into the feces. acs.org Following a single oral dose of radiolabelled nintedanib in humans, the vast majority of the radioactivity (93.4%) was recovered in the feces, with minimal amounts found in the urine. nih.gov

Detection and Analysis in Biological Matrices (e.g., Feces, Plasma)

The detection of this compound (BIBF 1053) is largely confined to excretory matrices. Pharmacokinetic studies in humans have shown that BIBF 1053 is not detectable in plasma. drugbank.com Its presence is primarily noted in the feces, though in small quantities. drugbank.com The amount of this compound excreted in feces has been quantified as approximately 3.6% to 4% of the total administered dose. d-nb.infodrugbank.com

A study involving male Wistar rats that were administered nintedanib orally identified a total of 18 metabolites across urine, plasma, and feces, which included demethylated metabolites. researchgate.net This indicates that while not found in systemic circulation in humans, traces of this compound can be identified in various biological samples in preclinical models.

Table 2: Detection of this compound (BIBF 1053) in Biological Matrices

Biological MatrixSpeciesFindingPercentage of Dose Excreted
PlasmaHumanNot detectable drugbank.comN/A
FecesHumanDetected drugbank.com~3.6% - 4% d-nb.infodrugbank.com
Urine, Plasma, FecesRat (Wistar)Demethylated metabolites detected researchgate.netNot specified

Comparative Metabolic Profiles Across Preclinical Species

The metabolic profile of nintedanib, including the formation of this compound, has been assessed in several preclinical species, including mice, rats, and monkeys. acs.orgacs.org Across these species, the principal metabolic pathways remain consistent: ester cleavage and oxidative N-demethylation. acs.orgacs.org The primary route of excretion for all investigated preclinical species was via metabolites in the bile. acs.org

Studies using rat and human liver microsomes have provided a direct comparison of in vitro metabolism. researchgate.netresearchgate.net A metabolomics study systematically investigated nintedanib's metabolism in both human liver microsomes and in mice, confirming that the major metabolic pathways included demethylation. researchgate.netnih.gov Another study in male CD1 mice detected several metabolites in plasma, though it did not specifically quantify this compound. pmda.go.jp These comparative studies confirm that the N-demethylation pathway to form this compound is a consistent, albeit minor, metabolic route across different mammalian species.

Table 3: Comparative Metabolic Profile of Nintedanib Leading to this compound Across Species

SpeciesKey Metabolic PathwayNotes
HumanOxidative N-demethylation via CYP3A4 d-nb.infonih.govdrugbank.comMinor pathway; metabolite (BIBF 1053) found in feces but not plasma. drugbank.com
MouseOxidative N-demethylation acs.orgacs.orgresearchgate.netMetabolic pathways include demethylation. researchgate.netnih.gov
RatOxidative N-demethylation acs.orgacs.orgresearchgate.netDemethylated metabolites were identified in urine, plasma, and feces. researchgate.net
MonkeyOxidative N-demethylation acs.orgacs.orgMetabolic profile consistent with other preclinical species. acs.org

Advanced Analytical Methodologies for Desmethyl Nintedanib Characterization and Quantification

High-Resolution Separation Techniques

High-resolution separation is fundamental to isolating Desmethyl nintedanib (B1663095) from the parent drug and other related metabolites prior to detection and analysis.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net This technique has been successfully employed for the separation and analysis of nintedanib and its metabolites. nih.gov

In a study aimed at the simultaneous determination of nintedanib and its primary metabolite, Desmethyl nintedanib (BIBF 1202), a UPLC system was used to achieve efficient separation. nih.gov The chromatographic separation was performed on an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). nih.gov A gradient elution method involving a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water at a flow rate of 0.40 mL/min was utilized, allowing for a short analytical run time of only 3.0 minutes. nih.gov Similarly, studies characterizing various degradation products of nintedanib have used ACQUITY UPLC CSH C18 columns with a mobile phase consisting of acetonitrile:methanol and 0.1% formic acid. nih.gov

UPLC Method Parameters for this compound Analysis

Click to view table
ParameterSpecificationSource
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution) nih.gov
Flow Rate 0.40 mL/min nih.gov
Run Time 3.0 minutes nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust technique for the analysis of pharmaceutical compounds. Several stability-indicating RP-HPLC methods have been developed to quantify nintedanib and separate it from degradation products, which would include metabolites like this compound. nih.gov These methods typically employ a C18 stationary phase column and a mobile phase consisting of an aqueous component (often buffered or containing an acid like trifluoroacetic acid or orthophosphoric acid) and an organic solvent like acetonitrile. For instance, one validated method used an Inertsil sustain C18 column with a mobile phase of 0.1% (v/v) Trifluoroacetic acid in water and Acetonitrile (60:40 v/v) at a flow rate of 1.0 ml/min. Another method utilized a YMC Pack ODS-AQ (C18) column with a gradient elution of water (pH 3.0 with Orthophosphoric acid) and acetonitrile. These established RP-HPLC methods provide a foundation for the specific quantification of this compound.

Exemplary RP-HPLC Method Parameters

Click to view table
ParameterSpecificationSource
Column Type YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Water (pH 3.0 with Orthophosphoric acid) and Acetonitrile (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm

Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites.

Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with UPLC, is a powerful technique for identifying and characterizing unknown compounds due to its high mass accuracy and resolution. researchgate.net This methodology has been instrumental in identifying novel metabolites of nintedanib. nih.gov In comprehensive metabolic studies, samples from in vitro (human and rat liver microsomes) and in vivo (rat plasma, urine, and feces) experiments were analyzed using UPLC/QTOF-MS/MS. researchgate.netnih.gov These analyses successfully identified numerous metabolites, including the elucidation of demethylated conjugates of nintedanib. researchgate.netnih.gov The fragmentation patterns obtained from MS/MS spectra are compared with the parent drug to propose the structure of the metabolites. nih.gov This approach allows for the confident characterization of this compound among other metabolic products. researchgate.netnih.gov

For quantitative analysis, triple quadrupole tandem mass spectrometry (MS/MS) with an Electrospray Ionization (ESI) source is the gold standard. A sensitive and rapid UPLC-MS/MS method was developed for the simultaneous determination of nintedanib and this compound (BIBF 1202) in various biological samples. nih.gov The detection was carried out on a triple quadrupole mass spectrometer using an ESI source operating in the positive ion mode. nih.gov

Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. The specific MRM transition monitored for this compound was m/z 526.3→113.1. nih.gov This method demonstrated good linearity within a concentration range of 1-1000 ng/mL and a low limit of quantification (LLOQ) of 1.0 ng/mL for the metabolite. nih.gov

ESI-MS/MS Parameters for this compound (BIBF 1202) Quantification

Click to view table
ParameterSpecificationSource
Ionization Mode Electrospray Ionization (ESI), Positive Ion nih.gov
Detection Method Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (m/z) 526.3 → 113.1 nih.gov
Linearity Range 1-1000 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 1.0 ng/mL nih.gov

Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS)

Advanced Spectroscopic Methods for Metabolite Identification

While LC-MS/MS is highly effective for detecting and quantifying known metabolites and proposing structures for unknown ones, definitive structural confirmation often requires advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR). In studies involving the characterization of nintedanib's degradation products, which can be structurally similar to metabolites, techniques including UPLC, UHPLC-Q-TOF/MS/MS, and NMR were used in combination. nih.gov After primary characterization using high-resolution mass spectrometry, NMR analysis provides unequivocal structural data, confirming atomic connectivity and stereochemistry. nih.gov This integrated approach is crucial for the unambiguous identification of metabolites like this compound, ensuring that the characterized structure is correct and distinct from other potential isomers formed during metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including this compound. plos.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of its identity and the verification of its structure against a reference standard. oxinst.com The process involves analyzing the chemical shifts (δ), signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra. mdpi.comresearchgate.net

For this compound, NMR analysis serves to confirm the core structure it shares with the parent drug, Nintedanib, as well as the key structural difference: the absence of the N-methyl group on the piperazine (B1678402) ring. In the ¹H NMR spectrum, the most telling indicator would be the disappearance of the singlet signal corresponding to the N-methyl protons of Nintedanib. Concurrently, the signals for the protons on the piperazine ring adjacent to the demethylated nitrogen would exhibit a shift compared to their positions in the Nintedanib spectrum.

Similarly, the ¹³C NMR spectrum provides confirmatory evidence. The resonance associated with the N-methyl carbon in Nintedanib would be absent in the spectrum of this compound. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign all proton and carbon signals, confirming the connectivity of the atoms within the molecule and solidifying the structural assignment. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data Comparison for Structural Confirmation This table illustrates the expected key differences in NMR spectra between Nintedanib and this compound based on their structural variance. Actual chemical shifts may vary based on solvent and experimental conditions.

CompoundFunctional GroupTechniqueExpected Chemical Shift (δ) ppmKey Observation for Confirmation
NintedanibN-CH₃ (Piperazine)¹H NMR~2.3Presence of a singlet signal.
This compoundN-H (Piperazine)¹H NMRVariable, broad singletAbsence of the N-CH₃ signal at ~2.3 ppm.
NintedanibN-CH₃ (Piperazine)¹³C NMR~46Presence of a carbon signal.
This compoundPiperazine carbons¹³C NMRShifted compared to NintedanibAbsence of the N-CH₃ carbon signal at ~46 ppm.

Analytical Method Development and Validation Principles

The development and validation of analytical methods for quantifying this compound are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliable and reproducible results. crsubscription.com The goal is to create a robust procedure for the accurate measurement of the analyte in various matrices, often in biological fluids like plasma. nih.gov This process involves a systematic evaluation of the method's performance characteristics to demonstrate its suitability for the intended purpose. researchgate.net

Method development typically begins with selecting the appropriate analytical technique, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. bioline.org.brmedrxiv.org Key steps include optimizing the sample preparation procedure (e.g., protein precipitation or solid-phase extraction), chromatographic conditions (column type, mobile phase, and gradient), and mass spectrometric parameters (ionization mode and transitions). researchgate.netroswellpark.org

Once developed, the method undergoes a thorough validation process to assess its performance. nih.gov Validation confirms that the method is reliable, reproducible, and accurate for the intended analysis. crsubscription.com

Assessment of Specificity, Sensitivity, and Reproducibility

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netresearchgate.net In the context of this compound analysis, this means the method must be able to distinguish and separate the analyte from Nintedanib and other metabolites or endogenous substances in the sample. innovareacademics.in This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. nih.govglobalresearchonline.net

Sensitivity of the method is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with a defined level of accuracy and precision. globalresearchonline.net For bioanalytical methods, a low LOQ is essential for accurately characterizing pharmacokinetic profiles. innovareacademics.in

Reproducibility is assessed through precision studies. It measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov The results are expressed as the percent relative standard deviation (%RSD). nih.gov

Development of Quantitative Methods for this compound Analysis

Quantitative analysis of this compound, particularly in biological matrices, predominantly relies on LC-MS/MS. bioline.org.brroswellpark.org These methods offer the high sensitivity and specificity required for measuring low concentrations of metabolites. researchgate.net

The development of a quantitative LC-MS/MS method involves several critical steps:

Sample Preparation: The initial step is to extract the analyte from the complex biological matrix (e.g., plasma). researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). roswellpark.org The goal is to remove interfering substances while maximizing the recovery of this compound. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used to separate this compound from other components. nih.gov A reversed-phase C18 column is commonly employed. nih.gov The mobile phase, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a sharp peak shape and adequate retention time. bioline.org.brnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for detection. bioline.org.br The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. medrxiv.org

Validation of the quantitative method involves confirming its linearity, accuracy, precision, and stability over the intended concentration range. nih.govbioline.org.br

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method for this compound This table presents example data reflecting typical performance characteristics for a validated bioanalytical method.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)≥ 0.990.999 bioline.org.br
Calibration RangeRelevant to expected concentrations0.5 - 250 ng/mL roswellpark.org
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 ng/mL researchgate.net
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-3.65% to +4.00% innovareacademics.in
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)< 8.4% innovareacademics.in
RecoveryConsistent and reproducible> 92% innovareacademics.in

Chemical Synthesis and Derivatization of Desmethyl Nintedanib

Strategies for the Preparation of Desmethyl Nintedanib (B1663095)

Desmethyl nintedanib is recognized primarily as a process-related impurity and a metabolite of Nintedanib. googleapis.comgoogle.com Its synthesis is often approached from the perspective of preparing it as a reference standard to facilitate the detection and quantification of impurities in the final Nintedanib drug product. The presence of desmethyl impurities is a known issue in the manufacturing of Nintedanib, necessitating purification methods to reduce their levels to within 0.15%. google.com

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name Methyl (Z)-3-(((4-(2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate cleanchemlab.com
CAS Number 894783-61-0 cleanchemlab.com
Molecular Formula C30H31N5O4 cleanchemlab.com

| Molecular Weight | 525.6 g/mol cleanchemlab.com |

Synthesis of Deuterated Analogs for Metabolic Pathway Tracing

The study of metabolic pathways is crucial in drug development, and stable isotope labeling is a key tool in this research. symeres.com N-demethylation has been identified as a significant metabolic pathway for Nintedanib, leading to the formation of this compound. researchgate.net To investigate and confirm this pathway, deuterated analogs of Nintedanib have been synthesized. researchgate.netnih.gov

In these studies, the hydrogen atoms on the N-methyl group of the Nintedanib molecule are replaced with deuterium (B1214612) atoms. researchgate.net Deuterium forms a stronger covalent bond with carbon compared to hydrogen (a phenomenon known as the kinetic isotope effect), which can slow down the rate of metabolic reactions that involve the cleavage of this bond. symeres.comjuniperpublishers.com

Research findings demonstrate that when deuterated Nintedanib was studied, the rate of its N-demethylation to form the desmethyl metabolite was significantly reduced. researchgate.net This observation provides strong evidence for the N-demethylation pathway and allows for a more precise understanding of Nintedanib's metabolic fate. The use of deuterated analogs is a powerful technique for non-invasively studying metabolic flux and the formation of metabolites like this compound. researchgate.netisotope.com

Table 2: Research Findings on Deuterated Nintedanib

Parameter Observation Reference
Deuteration Site N-CH3 moiety of Nintedanib researchgate.net
Effect on Metabolism Retarded the major metabolic pathway of N-demethylation researchgate.net
Resulting Exposure Increased exposure of the deuterated parent drug and significantly lower exposure of the N-demethyl metabolite researchgate.net

| Application | Tracing and confirming the "parent -> N-desmethyl metabolite" pathway | researchgate.net |

Formation and Analytical Significance of N-Nitroso this compound

The formation of nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens. synchemia.com These compounds can form from the reaction of secondary amines with nitrosating agents (like nitrites). chemicea.com this compound, being a secondary amine, is a precursor to the formation of the specific impurity N-Nitroso this compound. chemicea.comveeprho.com

The potential for this compound to convert into its N-nitroso derivative is a critical aspect of impurity characterization for Nintedanib. The process of nitrosation is a form of chemical derivatization that transforms the secondary amine into an N-nitrosamine. chemicea.com The resulting compound, N-Nitroso this compound, is a key analyte in the safety assessment of the drug substance. synchemia.com The synthesis and isolation of this derivative are necessary to develop specific and sensitive analytical methods capable of detecting it at trace levels in the final drug product, thereby ensuring patient safety. veeprho.comclearsynth.com

Both this compound and its N-nitroso derivative play crucial roles in pharmaceutical quality control as reference standards. synzeal.comsynthinkchemicals.com N-Nitroso this compound is synthesized and thoroughly characterized to serve as a certified reference material. veeprho.comclearsynth.comsynzeal.com

These reference standards are indispensable for several key activities:

Analytical Method Development: To create reliable methods for detecting and quantifying the impurity. clearsynth.comsynzeal.com

Method Validation (AMV): To ensure the analytical method is accurate, precise, and robust. veeprho.comsynzeal.com

Quality Control (QC) Testing: For routine testing of batches of Nintedanib to confirm that the level of the N-nitroso impurity is below the stringent safety limits set by regulatory authorities such as the FDA and EMA. veeprho.com

Regulatory Filings: This documentation is essential for inclusion in Abbreviated New Drug Applications (ANDA) and other regulatory submissions to demonstrate control over potential genotoxic impurities. veeprho.comsynzeal.com

The availability of high-quality reference standards for N-Nitroso this compound is therefore fundamental to the manufacturing and regulatory approval of Nintedanib. veeprho.comlgcstandards.com

Table 3: Profile of N-Nitroso this compound

Identifier Value Reference
Chemical Name Methyl (Z)-3-(((4-(N-methyl-2-(4-nitrosopiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate chemicea.comclearsynth.comsynzeal.com
Molecular Formula C30H30N6O5 synchemia.com
Molecular Weight 554.6 g/mol synchemia.com

| Primary Use | Pharmaceutical reference standard for impurity analysis and quality control | veeprho.comclearsynth.comsynzeal.com |

Investigation of Desmethyl Nintedanib S Biological and Pharmacological Relevance

In Vitro Assessment of Receptor Tyrosine Kinase Inhibition

Nintedanib (B1663095) exerts its therapeutic effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis, namely vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). drugbank.comchemicea.comeuropa.eu The inhibitory potential of its metabolites is crucial for a comprehensive understanding of the drug's in vivo action.

In contrast, the primary metabolic pathway for nintedanib is ester cleavage, resulting in the formation of a free acid moiety known as BIBF 1202. nih.govdrugbank.com Studies on BIBF 1202 have shown that it possesses substantially lower pharmacological activity compared to nintedanib. nih.gov For instance, in an in vitro receptor binding assay, BIBF 1202 displayed a similar affinity for VEGFR-3 as nintedanib (IC50 of 14.4 nM versus 13 nM); however, its cellular activity is significantly lower. europa.eu

For comparative purposes, the known inhibitory concentrations (IC50) of the parent compound, nintedanib, against various receptor tyrosine kinases are presented below.

Table 1: In Vitro Inhibitory Activity of Nintedanib against Key Receptor Tyrosine Kinases

Target Kinase IC50 (nM)
VEGFR-1 34
VEGFR-2 13
VEGFR-3 13
FGFR-1 69
FGFR-2 37
FGFR-3 108
PDGFRα 59
PDGFRβ 65
FLT3 16-156
Lck 16-156
Lyn 16-156
Src 16-156

Data sourced from multiple studies. medchemexpress.comnih.govcaymanchem.com

Cellular and Tissue-Based Biological Activity Studies in Preclinical Models

The antifibrotic effects of nintedanib have been demonstrated in various preclinical models, where it has been shown to inhibit fibroblast proliferation, migration, and differentiation into myofibroblasts. europa.euavalynpharma.comavancesenfibrosispulmonar.com The extent to which desmethyl nintedanib contributes to these cellular effects has been a point of consideration.

Direct studies evaluating the specific effects of isolated this compound on fibroblast activity and extracellular matrix (ECM) remodeling are not readily found in the scientific literature. nih.govnordicbioscience.com However, research on the parent drug, nintedanib, has shown significant effects. Nintedanib has been demonstrated to downregulate the transition of fibrocytes into myofibroblasts and their pro-fibrotic activity in cultures derived from patients with systemic sclerosis. nih.gov It also reduces the expression of α-smooth muscle actin (α-SMA) and collagen I in lung fibroblasts from patients with progressive fibrosing interstitial lung diseases. avancesenfibrosispulmonar.com Given the very low systemic concentrations of this compound, its direct impact on these processes in vivo is presumed to be insignificant. drugbank.com

The use of ex vivo organotypic culture models, such as precision-cut lung slices (PCLS), has been valuable in studying the effects of antifibrotic agents. sci-hub.se While there are studies investigating the effects of nintedanib in such models, specific data on the activity of this compound in these systems is absent from the available literature. These models could theoretically be used to directly compare the antifibrotic potential of nintedanib and its metabolites.

Effects on Fibroblast Activity and Extracellular Matrix Remodeling

Theoretical Considerations of this compound's Contribution to Nintedanib's Overall Biological Response

Firstly, this compound is a product of a minor metabolic pathway, with the majority of nintedanib being cleared through esterase-mediated hydrolysis to BIBF 1202. nih.govresearchgate.net Secondly, pharmacokinetic studies have shown that this compound could not be detected in plasma and was only found in small amounts in feces, indicating very low systemic exposure. drugbank.comresearchgate.net This is in contrast to the parent drug, nintedanib, and its major metabolite, BIBF 1202, which are present in quantifiable concentrations in plasma. nih.gov

Desmethyl Nintedanib As a Pharmaceutical Impurity and Reference Standard

Sources and Mechanisms of Desmethyl Nintedanib (B1663095) Formation in Nintedanib Manufacturing

Impurities in a drug substance can originate from the manufacturing process itself or from the degradation of the active pharmaceutical ingredient (API) over time. Desmethyl nintedanib has been identified as an impurity arising from both of these pathways in the production of nintedanib. daicelpharmastandards.comgoogle.com

Process-related impurities are by-products formed during the synthesis of the API. The manufacturing route of nintedanib can result in the formation of the des-methyl impurity. google.com This can occur if a starting material or intermediate lacking the methyl group is present or if demethylation occurs during one of the synthesis steps. For instance, some synthetic routes for nintedanib may lead to the formation of des-methyl impurities, which necessitates specific purification processes to reduce their levels to between 0% and 0.15%. google.com The control of reaction conditions is a critical step in minimizing the formation of such impurities. google.com

Degradation products result from the chemical breakdown of the drug substance due to factors like hydrolysis, oxidation, or photolysis. nih.gov Forced degradation studies, conducted under stress conditions as per International Council for Harmonisation (ICH) guidelines, are used to identify potential degradants. nih.govresearchgate.net

Studies on nintedanib have shown that it is susceptible to degradation under various conditions:

Acidic and Alkaline Hydrolysis: Nintedanib degrades in both acidic and basic environments. nih.govarabjchem.org While some studies identified other degradants under these conditions, the potential for demethylation exists. jocpr.comsciforum.net

Oxidative Degradation: The drug is particularly vulnerable to oxidation. nih.gov Studies using hydrogen peroxide have confirmed the formation of multiple degradation products. nih.govarabjchem.org

Photolytic and Thermal Stress: Nintedanib is generally found to be stable under photolytic and thermal stress conditions. nih.govresearchgate.net

These degradation pathways underscore the importance of controlled storage and handling of the nintedanib drug substance and product.

Impurity SourceDescriptionContributing FactorsReference
Process-RelatedImpurities formed during the synthesis of Nintedanib. Des-methyl nintedanib is a known process impurity.- Incomplete reaction
  • Presence of impurities in starting materials
  • Side reactions (e.g., demethylation)
  • google.com
    DegradationImpurities formed by the chemical breakdown of Nintedanib.- Exposure to acid or base (hydrolysis)
  • Exposure to oxidizing agents
  • In some cases, light or heat
  • nih.govarabjchem.orgnih.gov

    Process-Related Impurities from Nintedanib Synthesis

    Establishment and Utilization of this compound Reference Standards

    A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. aquigenbio.com The availability of a this compound reference standard is essential for the accurate detection and quantification of this impurity in nintedanib. lgcstandards.comsynzeal.com

    Analytical methods, such as High-Performance Liquid Chromatography (RP-HPLC), must be validated to ensure they are reliable for their intended purpose, which includes quantifying impurities. wjpr.netresearchgate.net The this compound reference standard is crucial for this validation process, as outlined by ICH guidelines. wjpr.net

    Key validation parameters where the reference standard is applied include:

    Specificity: The ability of the method to distinguish between the API (nintedanib) and its impurities. The reference standard is used to confirm that the this compound peak is well-separated from the nintedanib peak. jocpr.com

    Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity over a given range. A calibration curve is generated using the reference standard. wjpr.net

    Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of the reference standard and measuring the recovery. wjpr.net

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. wjpr.net

    Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration of the impurity that can be reliably quantified and detected, respectively. These are established using solutions of the reference standard. jocpr.comwjpr.net

    Validation ParameterRole of this compound Reference StandardReference
    SpecificityUsed to demonstrate separation from the main Nintedanib peak in chromatography. jocpr.com
    LinearityUsed to create a calibration curve to demonstrate a proportional response to concentration. wjpr.net
    AccuracyAdded to samples (spiked) in known quantities to measure how much is recovered by the method. wjpr.net
    Limit of Quantification (LOQ)Used to determine the lowest concentration of the impurity that can be accurately measured. jocpr.com

    Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in pharmaceutical products. researchgate.neteuropa.eu Impurity profiling, the identification and quantification of all impurities in a drug substance, is a regulatory requirement. synthinkchemicals.com The use of qualified reference standards for known impurities like this compound is mandatory for this purpose. synzeal.comsynzeal.com These standards ensure that the analytical data submitted in regulatory filings, such as an Abbreviated New Drug Application (ANDA), is accurate and reliable, demonstrating that the level of the impurity is controlled within acceptable limits. google.comaquigenbio.comsynthinkchemicals.com

    Application in Analytical Method Validation for Quality Control

    Strategies for Impurity Control and Monitoring in Pharmaceutical Production

    A robust control strategy is essential to ensure the quality of the final drug product. europa.eu This involves a multi-faceted approach to minimize and monitor the levels of this compound.

    Strategies for control and monitoring include:

    Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time during nintedanib synthesis can minimize the formation of process-related impurities.

    Purification: Implementing effective purification steps, such as recrystallization, is crucial to remove impurities like this compound from the crude API. google.com

    In-Process Controls (IPCs): Regular testing at critical points during the manufacturing process helps to monitor the impurity profile and ensure it remains within specified limits. europa.eu

    Finished Product Specification: The final release testing of the nintedanib drug substance includes a specific test for impurities using a validated analytical method. The acceptance criteria for this compound are set based on safety data and regulatory guidelines, often at a limit of not more than 0.1%. google.comeuropa.eu

    Stability Studies: Ongoing stability studies on the drug product under various conditions help to monitor for the formation of degradation products, including this compound, over the shelf life of the product. nih.gov

    Q & A

    Q. How can researchers access clinical trial data for Desmethyl nintedanib (or its parent compound, nintedanib) to support secondary analyses?

    Researchers may request de-identified participant-level data from completed trials via platforms such as Vivli (https://vivli.org/ ) or Boehringer Ingelheim’s Clinical Study Data Request portal (https://www.mystudywindow.com/msw/datasharing ). Approval requires submission of a research proposal, a signed Data Sharing Agreement, and adherence to ethical guidelines for data use. Access is typically granted for 1 year, extendable upon request, and includes documentation on dataset structure and variables .

    Q. What experimental methodologies are recommended for quantifying this compound in pharmacokinetic studies?

    Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting this compound and its metabolites. Key parameters include:

    • Transition ions : Monitor m/z 305.13 → 228.68 for this compound.
    • Validation : Assess linearity (e.g., 1–500 ng/mL), precision (<15% CV), recovery (>80%), and matrix effects (e.g., plasma vs. serum).
    • Internal standards : Use deuterated analogs (e.g., D3-nintedanib) to correct for matrix interference .

    Q. How should researchers design studies to investigate this compound’s role in idiopathic pulmonary fibrosis (IPF) when emphysema is a comorbidity?

    Post hoc analyses of pooled trial data (e.g., INPULSIS trials) recommend:

    • Stratification : Group patients by baseline high-resolution computed tomography (HRCT) findings (e.g., emphysema severity).
    • Outcome measures : Focus on forced vital capacity (FVC) decline rates and adjust for confounders like smoking history.
    • Limitations : Address the lack of HRCT quantification by incorporating prospective imaging protocols in new trials .

    Advanced Research Questions

    Q. How can contradictory findings about this compound’s efficacy across IPF subgroups be resolved?

    • Meta-analysis : Pool data from trials like INPULSIS, TOMORROW, and SENSCIS using fixed/random effects models to assess heterogeneity (e.g., statistic). For example, a meta-analysis of 1,257 nintedanib-treated subjects showed no heterogeneity ( = 0%) in FVC decline reduction across subgroups .
    • Sensitivity analyses : Test robustness by excluding trials with differing diagnostic criteria (e.g., HRCT vs. biopsy-confirmed IPF).
    • Mechanistic studies : Investigate pharmacodynamic interactions between this compound and emphysema-related pathways (e.g., MMP-9 activity) .

    Q. What strategies ensure reproducibility in preclinical studies of this compound’s anti-fibrotic mechanisms?

    • Compound documentation : Report chemical details (manufacturer, purity, batch number, storage conditions) per ICMJE guidelines.
    • Dose standardization : Use in vivo models (e.g., bleomycin-induced lung fibrosis in mice) with pharmacokinetic validation of plasma concentrations.
    • Negative controls : Include vehicle-treated cohorts and validate assays (e.g., hydroxyproline for collagen quantification) with inter-lab calibration .

    Q. How should researchers address missing or censored data in long-term safety studies of this compound?

    • Statistical methods : Apply multiple imputation (e.g., predictive mean matching) for missing FVC values or Kaplan-Meier analysis for time-to-event endpoints (e.g., adverse drug reaction discontinuation).
    • Censoring rules : Predefine criteria (e.g., loss to follow-up >6 months) and conduct sensitivity analyses using worst-case scenarios.
    • Real-world data integration : Link trial data with registries (e.g., OpenVigil 2.1) to assess post-marketing safety signals .

    Q. What ethical considerations apply when recruiting vulnerable populations (e.g., elderly IPF patients) for this compound studies?

    • Informed consent : Use simplified language and iterative consent processes for cognitively impaired participants.
    • Risk mitigation : Monitor renal/hepatic function (this compound is metabolized via CYP3A4) and implement dose adjustments.
    • Equity : Ensure representation of underrepresented groups (e.g., women, non-Caucasian populations) through adaptive trial designs .

    Methodological Guidance

    Q. How to validate computational models predicting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

    • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte data to estimate metabolic clearance (e.g., CYP2D6/3A4 contribution).
    • Model calibration : Compare simulated vs. observed plasma concentration-time profiles (e.g., AUC0–24h) from Phase I trials.
    • External validation : Test predictions in independent cohorts (e.g., patients with hepatic impairment) .

    Q. What criteria determine the inclusion of this compound in combination therapy trials for progressive fibrosing ILDs?

    • Synergy testing : Use factorial design experiments to assess additive vs. synergistic effects with antifibrotics like pirfenidone.
    • Endpoint alignment : Co-primary endpoints (e.g., FVC decline, qualitative lung texture change on HRCT) must reflect combined mechanisms.
    • Safety thresholds : Define stopping rules for hepatotoxicity (ALT >3× ULN) based on nintedanib’s safety profile .

    Q. How to resolve discrepancies between investigator-reported and adjudicated adverse events in this compound trials?

    • Blinded adjudication panels : Use standardized criteria (e.g., WHO-UMC causality assessment) to reclassify events.
    • Data transparency : Publish both investigator-reported and adjudicated outcomes in supplementary materials.
    • Training : Pre-trial workshops to harmonize adverse event reporting across study sites .

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